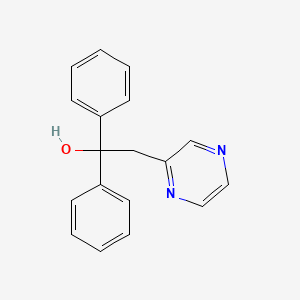

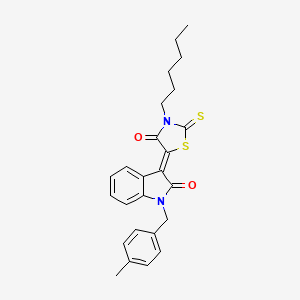

![molecular formula C17H15Cl2N5OS B12012612 2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624725-74-2](/img/structure/B12012612.png)

2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-ジクロロベンズアルデヒド [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾンは、分子式C17H15Cl2N5OSを持つ複雑な有機化合物です。この化合物は、ジクロロベンズアルデヒド部分とトリアゾール環およびヒドラゾン結合を組み合わせたユニークな構造が特徴です。その興味深い化学的性質と潜在的な生物活性により、様々な科学研究に応用されています。

合成方法

2,3-ジクロロベンズアルデヒド [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾンの合成は、一般的に複数の工程を伴います。

出発原料: 合成は、2,3-ジクロロベンズアルデヒドと4-エトキシフェニルヒドラジンから始まります。

ヒドラゾンの形成: 2,3-ジクロロベンズアルデヒドは、酸性または塩基性条件下で4-エトキシフェニルヒドラジンと反応して、ヒドラゾン中間体を形成します。

環化: ヒドラゾン中間体は、チオ尿素と環化してトリアゾール環を形成し、最終生成物を生成します。

準備方法

The synthesis of 2,3-dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves multiple steps:

Starting Materials: The synthesis begins with 2,3-dichlorobenzaldehyde and 4-ethoxyphenyl hydrazine.

Formation of Hydrazone: The 2,3-dichlorobenzaldehyde reacts with 4-ethoxyphenyl hydrazine under acidic or basic conditions to form the hydrazone intermediate.

Cyclization: The hydrazone intermediate undergoes cyclization with thiourea to form the triazole ring, resulting in the final product.

化学反応の分析

2,3-ジクロロベンズアルデヒド [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾンは、様々な化学反応を起こす可能性があります。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができ、対応するスルホキシドまたはスルホンを形成します。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて、還元反応を行うことができ、トリアゾール環またはアルデヒド基を還元する可能性があります。

置換: ジクロロベンズアルデヒド部分は、求核置換反応を起こす可能性があり、塩素原子がアミンやチオールなどの他の求核剤に置き換わります。

科学研究への応用

この化合物は、いくつかの科学研究に応用されています。

化学: 有機合成における構成ブロックとして使用され、特により複雑な分子の合成に使用されます。

生物学: 抗菌作用や抗癌作用などの潜在的な生物活性が研究されています。

医学: そのユニークな化学構造により、治療薬としての可能性が研究されています。

工業: 工業的には広く使用されていませんが、様々な化学研究におけるモデル化合物として役立っています。

科学的研究の応用

This compound has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.

Industry: While not widely used industrially, it serves as a model compound in various chemical studies.

作用機序

2,3-ジクロロベンズアルデヒド [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾンの作用機序は完全には解明されていません。特定の分子標的や経路と相互作用すると考えられており、酵素の阻害や細胞受容体との相互作用が考えられます。トリアゾール環とヒドラゾン結合は、その生物活性において重要な役割を果たすと考えられています。

類似化合物の比較

類似化合物には、他のジクロロベンズアルデヒド誘導体やトリアゾール含有ヒドラゾンが含まれます。例えば:

- 2,4-ジクロロベンズアルデヒド [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾン

- 3,4-ジクロロベンズアルデヒド [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾン

- 2,6-ジクロロベンズアルデヒド [3-(4-エトキシフェニル)-5-スルファニル-4H-1,2,4-トリアゾール-4-イル]ヒドラゾン

これらの化合物は、類似の構造を共有していますが、ベンズアルデヒド環上の塩素原子の位置が異なり、その化学反応性と生物活性を変化させる可能性があります。

類似化合物との比較

Similar compounds include other dichlorobenzaldehyde derivatives and triazole-containing hydrazones. For example:

- 2,4-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

- 3,4-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

- 2,6-Dichlorobenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

These compounds share similar structures but differ in the position of the chlorine atoms on the benzaldehyde ring, which can influence their chemical reactivity and biological activity.

特性

CAS番号 |

624725-74-2 |

|---|---|

分子式 |

C17H15Cl2N5OS |

分子量 |

408.3 g/mol |

IUPAC名 |

4-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15Cl2N5OS/c1-2-25-13-8-6-11(7-9-13)16-21-22-17(26)24(16)23-20-10-12-4-3-5-14(18)15(12)19/h3-10,23H,2H2,1H3,(H,22,26)/b20-10+ |

InChIキー |

FEOMJGHODDAYRQ-KEBDBYFISA-N |

異性体SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C(=CC=C3)Cl)Cl |

正規SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C(=CC=C3)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-(4-Methoxyphenyl)diazenyl]naphthalen-1-amine](/img/structure/B12012558.png)

![4-methyl-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12012564.png)

![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012565.png)

![4-[(4-Aminophenyl)methyl]-O-toluidine](/img/structure/B12012580.png)

![2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12012586.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12012595.png)

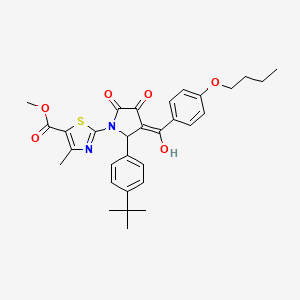

![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012619.png)